
(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a benzyl group, an amino group, and a phenylpropan-2-yl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-phenylalanine and benzyl chloroformate.
Formation of Intermediate: ®-Phenylalanine is first converted to ®-1-amino-3-phenylpropan-2-ol through a reduction reaction.
Carbamate Formation: The intermediate is then reacted with benzyl chloroformate under basic conditions to form ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate.
Hydrochloride Salt Formation: Finally, the carbamate is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbamate group can be reduced to yield primary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation Products: Imines, oximes.
Reduction Products: Primary amines.
Substitution Products: Azides, thiol derivatives.
科学的研究の応用
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride: The enantiomer of the compound with different stereochemistry.
Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: The non-hydrochloride form of the compound.
Phenylalanine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.
特性
分子式 |
C17H21ClN2O2 |
|---|---|
分子量 |
320.8 g/mol |
IUPAC名 |
benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChIキー |
LUDUDVBVCIPEJP-PKLMIRHRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


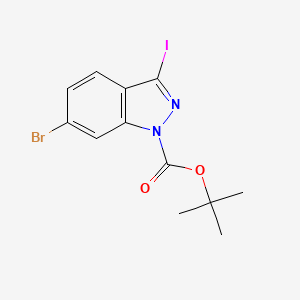
![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
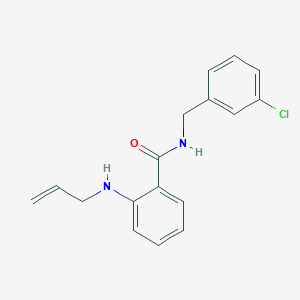

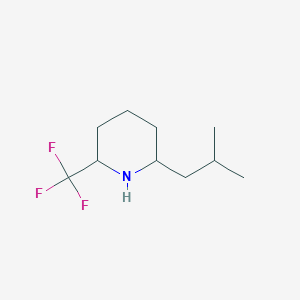
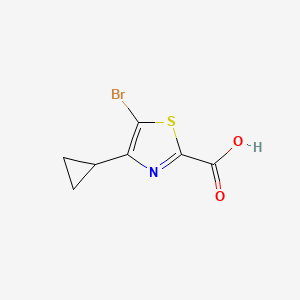
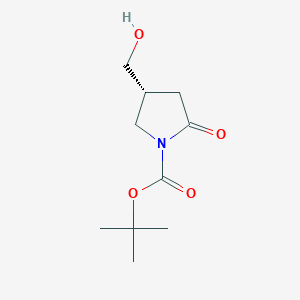
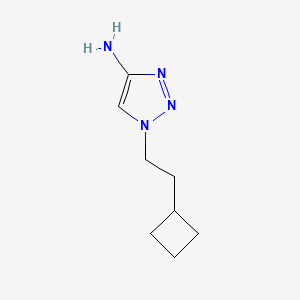
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)
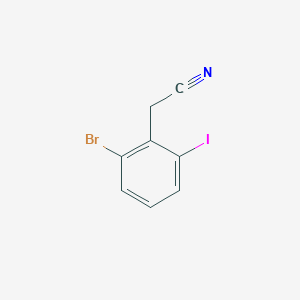
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)
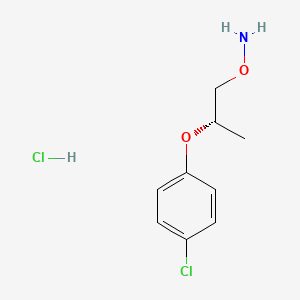
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)
